Cas no 763109-55-3 (5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide)

5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide is a carbohydrazide derivative featuring an isoxazole core and an isobutylphenyl substituent. This compound is of interest in medicinal and synthetic chemistry due to its potential as a versatile intermediate in the development of bioactive molecules. The isoxazole moiety contributes to its structural rigidity, while the carbohydrazide functional group offers reactivity for further derivatization. Its well-defined molecular structure enables precise modifications, making it suitable for applications in drug discovery and organic synthesis. The compound exhibits good stability under standard conditions, facilitating handling and storage. Researchers value it for its potential in designing enzyme inhibitors or other pharmacologically active agents.
5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide structure
763109-55-3 structure
Product name:5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide
CAS No:763109-55-3
MF:C14H17N3O2
Molecular Weight:259.303683042526
CID:982548
PubChem ID:45054402

5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide 化学的及び物理的性質

名前と識別子

    • 5-(4-ISOBUTYLPHENYL)ISOXAZOLE-3-CARBOHYDRAZIDE
    • 5-(4-isobutylphenyl)-3-isoxazolecarbohydrazide
    • AKOS024417678
    • 763109-55-3
    • 5-[4-(2-methylpropyl)phenyl]-1,2-oxazole-3-carbohydrazide
    • G90976
    • 5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide
    • インチ: 1S/C14H17N3O2/c1-9(2)7-10-3-5-11(6-4-10)13-8-12(17-19-13)14(18)16-15/h3-6,8-9H,7,15H2,1-2H3,(H,16,18)
    • InChIKey: SJCLBNHCDVYAHY-UHFFFAOYSA-N
    • SMILES: O1C(=CC(C(NN)=O)=N1)C1C=CC(=CC=1)CC(C)C

計算された属性

  • 精确分子量: 259.132076794g/mol
  • 同位素质量: 259.132076794g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 301
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.2
  • XLogP3: 2.5

5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR00G6YZ-250mg
5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide
763109-55-3 95%
250mg
$100.00 2025-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594910-1g
5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide
763109-55-3 98%
1g
¥2998.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594910-50mg
5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide
763109-55-3 98%
50mg
¥262.00 2024-07-28
1PlusChem
1P00G6QN-50mg
5-(4-ISOBUTYLPHENYL)ISOXAZOLE-3-CARBOHYDRAZIDE
763109-55-3 95%
50mg
$51.00 2024-04-21
1PlusChem
1P00G6QN-250mg
5-(4-ISOBUTYLPHENYL)ISOXAZOLE-3-CARBOHYDRAZIDE
763109-55-3 95%
250mg
$120.00 2024-04-21
Aaron
AR00G6YZ-50mg
5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide
763109-55-3 95%
50mg
$31.00 2025-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594910-250mg
5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide
763109-55-3 98%
250mg
¥934.00 2024-07-28

5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide 関連文献

5-(4-Isobutylphenyl)isoxazole-3-carbohydrazideに関する追加情報

Introduction to 5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide (CAS No. 763109-55-3) and Its Applications in Modern Chemical Biology

5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide, identified by the chemical identifier CAS No. 763109-55-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic derivative combines the structural features of isoxazole and carbohydrazide moieties, making it a versatile scaffold for the development of novel bioactive molecules. The isobutylphenyl substituent appended to the isoxazole ring introduces lipophilicity and tunable electronic properties, enhancing its potential as a pharmacophore in drug discovery initiatives.

The isoxazole core is a prominent scaffold in medicinal chemistry, renowned for its presence in numerous bioactive natural products and synthetic drugs. Its five-membered aromatic ring system imparts unique electronic and steric properties, which can be exploited to modulate interactions with biological targets. In particular, the incorporation of a carbohydrazide group at the 3-position of the isoxazole ring introduces a polar, nitrogen-rich moiety that can engage in hydrogen bonding interactions, further refining the compound's binding affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications in heterocyclic compounds like 5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide influence their biological activity. Studies have demonstrated that the isobutylphenyl substituent enhances solubility while maintaining favorable pharmacokinetic profiles, making this compound an attractive candidate for further optimization. Furthermore, the carbohydrazide moiety has been shown to exhibit inhibitory effects on various enzymes and receptors, positioning this molecule as a promising lead for therapeutic intervention.

In the realm of drug discovery, 5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide has garnered attention for its potential applications in addressing inflammatory and neurodegenerative disorders. Preclinical studies have highlighted its ability to modulate key signaling pathways involved in these conditions. For instance, research suggests that this compound may interact with Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins, thereby regulating inflammatory responses. Additionally, its structural analogs have shown promise in mitigating oxidative stress-related damage, which is implicated in neurodegenerative pathologies such as Alzheimer's disease.

The synthesis of 5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The construction of the isoxazole ring typically employs cyclocondensation reactions between appropriate precursors, while the introduction of the carbohydrazide group requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, aligning with green chemistry principles and reducing environmental impact.

From a biochemical perspective, the interaction between 5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide and biological targets can be rationalized through detailed mechanistic studies. The compound's ability to bind to proteins with high affinity suggests that it may undergo conformational changes upon interaction, leading to allosteric modulation or covalent inhibition. Such insights are critical for designing next-generation inhibitors with improved therapeutic efficacy and reduced side effects. High-throughput screening (HTS) campaigns have been instrumental in identifying derivatives of this compound with enhanced binding properties, further validating its potential as a drug development candidate.

The role of computational tools in optimizing 5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide cannot be overstated. Molecular dynamics simulations have provided valuable insights into how this compound interacts with biological membranes and macromolecular targets at an atomic level. These simulations help predict binding affinities, identify key interaction residues, and guide structural modifications to improve pharmacological properties. Additionally, virtual screening techniques have accelerated the identification of novel analogs by rapidly evaluating large libraries of compounds based on predefined pharmacophoric criteria.

As research progresses, interdisciplinary collaborations between chemists, biologists, and computer scientists will continue to drive innovation in the development of molecules like 5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide. The integration of experimental data with computational models will enable more precise predictions of biological activity and facilitate the design of compounds tailored to specific therapeutic needs. This holistic approach promises to accelerate the transition from laboratory discoveries to clinical applications, ultimately benefiting patients worldwide.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited